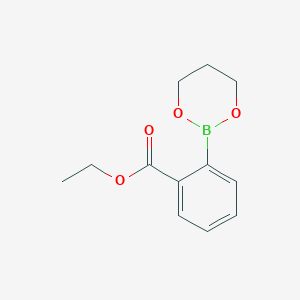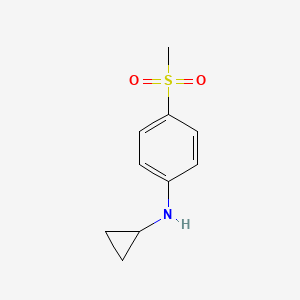
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine
Overview
Description
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine (CMP) is a cyclic amine compound that is used in a variety of scientific research applications. It has been used in the synthesis of a range of different compounds, and it has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 1-Alkynyl Cyclopropylamines
Cyclopropanone derivatives, including those similar to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, are used to synthesize 1-alkynyl cyclopropylamines. This process involves reactions with terminal acetylenes and disubstituted amines, catalyzed by AuCl3 in water, offering a new method for preparing these compounds (Liu, An, Jiang, & Chen, 2008).
Mechanistic Studies in Organic Chemistry
N-cyclopropyl-N-alkylanilines, chemically related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, are studied for their reaction mechanisms with nitrous acid, demonstrating specific cleavage of the cyclopropyl group from the nitrogen. These transformations provide insights into the chemistry of cyclopropyl derivatives (Loeppky & Elomari, 2000).
Cyclopropane Derivatives Synthesis
The base-promoted addition of cyclopropane derivatives to aldehydes and ketones highlights the reactivity of cyclopropane moieties, akin to those in Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, for synthesizing cyclopropane derivatives in various organic syntheses (Kondo, Matsui, & Negishi, 1974).
Biomedical Research and Drug Development
Monoamine Oxidase Inactivators
Cyclopropyl amines, structurally related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, have been evaluated as monoamine oxidase inactivators. This research explores the interactions of these cyclic tertiary allylamines with monoamine oxidase B, relevant to neurodegenerative diseases like Parkinson's (Hall, Murray, Castagnoli, & Castagnoli, 1992).
Synthesis of Antitubercular and Antimalarial Agents
Alkylaminoaryl phenyl cyclopropyl methanones, which are chemically related to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine, have been synthesized and evaluated for their antitubercular and antimalarial activities. These compounds exhibit significant activity against Mycobacterium tuberculosis and Plasmodium falciparum, highlighting the potential of cyclopropylamine derivatives in drug development (Ajay et al., 2010).
Electrochemical Studies for Drug Metabolism
Electrochemical-electrospray ionization mass spectrometric assays have been used to study the electrochemical oxidation of cyclopropylamines, akin to Cyclopropyl-(4-methanesulfonyl-phenyl)-amine. These studies help understand the metabolism-dependent inactivation of drugs and the fate of cyclopropylaminyl radical cations, which are critical in drug metabolism studies (Castagnoli, Bissel, Jurva, & Ashraf-Khorasani, 2008).
Mechanism of Action
Target of Action
The primary target of Cyclopropyl-(4-methanesulfonyl-phenyl)-amine is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation, pain, and other physiological responses.
Mode of Action
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine likely interacts with COX-1 by binding to its active site, inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the physiological responses that these compounds mediate.
Biochemical Pathways
By inhibiting COX-1, Cyclopropyl-(4-methanesulfonyl-phenyl)-amine affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain sensation, and regulation of blood flow. By inhibiting this pathway, the compound can potentially reduce inflammation and pain.
Result of Action
The inhibition of COX-1 by Cyclopropyl-(4-methanesulfonyl-phenyl)-amine leads to a decrease in the production of prostaglandins . This can result in a reduction of inflammation and pain, given the role of prostaglandins in these physiological processes.
properties
IUPAC Name |
N-cyclopropyl-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10-6-4-9(5-7-10)11-8-2-3-8/h4-8,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUMZISNUKSWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-methanesulfonyl-phenyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






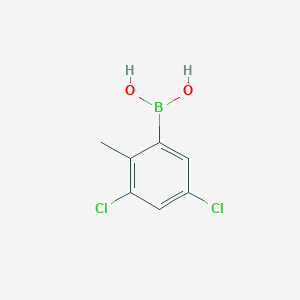
![Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate hydrochloride](/img/structure/B1418390.png)


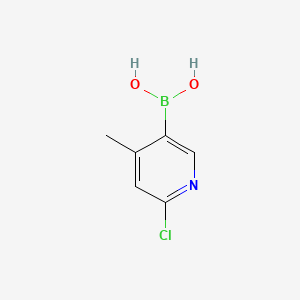
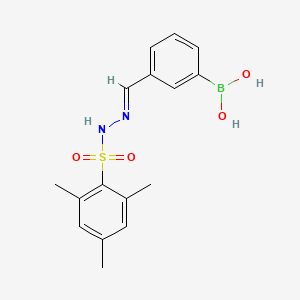


![Ethyl (3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B1418403.png)

